REACTION_CXSMILES
|
[CH2:1]([O:3][CH2:4]Cl)[CH3:2].[NH:6]1[CH:10]=[N:9][CH:8]=[N:7]1>C1(C)C=CC=CC=1>[CH2:1]([O:3][CH2:4][N:6]1[CH:10]=[N:9][CH:8]=[N:7]1)[CH3:2]
|
Name
|
|
Quantity
|
23.5 g
|
Type
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reactant
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Smiles
|
C(C)OCCl
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1N=CN=C1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
On cooling
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was evaporated to dryness in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue triturated with dichloromethane
|
Type
|
FILTRATION
|
Details
|
the resulting suspension filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography over silica gel (5/95 methanol/dichloromethane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |